Cas no 1188412-90-9 ((2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

(2S)-1-(3-Fluoro-2-methylphenyl)propan-2-amine is a chiral amine compound featuring a fluorinated aromatic moiety and a methyl-substituted phenyl ring. The stereospecific (S)-configuration at the propan-2-amine center enhances its potential as a building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine substituent contributes to metabolic stability and binding affinity in bioactive molecules, while the methyl group may influence lipophilicity and steric interactions. This compound is useful in medicinal chemistry for the development of CNS-targeting agents or enzyme inhibitors due to its structural versatility. High purity and well-defined stereochemistry make it suitable for research applications requiring precise molecular control. Proper handling is advised due to potential amine reactivity.
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine structure
1188412-90-9 structure
Product name:(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
CAS No:1188412-90-9
MF:C10H14FN
Molecular Weight:167.223266124725
CID:5920728
PubChem ID:89149224

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
    • EN300-1867087
    • SCHEMBL13692395
    • 1188412-90-9
    • インチ: 1S/C10H14FN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
    • InChIKey: VAIGTXVYCTVDNP-ZETCQYMHSA-N
    • SMILES: FC1=CC=CC(=C1C)C[C@H](C)N

計算された属性

  • 精确分子量: 167.111027613g/mol
  • 同位素质量: 167.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.1

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1867087-10.0g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
10g
$7866.0 2023-06-01
Enamine
EN300-1867087-0.1g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
0.1g
$867.0 2023-09-18
Enamine
EN300-1867087-1.0g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
1g
$1829.0 2023-06-01
Enamine
EN300-1867087-5g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
5g
$2858.0 2023-09-18
Enamine
EN300-1867087-10g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
10g
$4236.0 2023-09-18
Enamine
EN300-1867087-0.05g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
0.05g
$827.0 2023-09-18
Enamine
EN300-1867087-0.25g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
0.25g
$906.0 2023-09-18
Enamine
EN300-1867087-2.5g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
2.5g
$1931.0 2023-09-18
Enamine
EN300-1867087-5.0g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
5g
$5304.0 2023-06-01
Enamine
EN300-1867087-0.5g
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
1188412-90-9
0.5g
$946.0 2023-09-18

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine 関連文献

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amineに関する追加情報

Chemical Profile of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine (CAS No. 1188412-90-9)

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine, identified by its CAS number 1188412-90-9, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a chiral center at the propan-2-amine moiety, has garnered attention due to its structural and functional versatility. The presence of a 3-fluoro-2-methylphenyl substituent introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The compound's stereochemistry, specifically the (S)-configuration at the propan-2-amine carbon, is crucial for its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their stereoisomers, and (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine is no exception. Its specific configuration may contribute to enhanced binding affinity, improved metabolic stability, or altered side effect profiles compared to its (R)-enantiomer.

In recent years, there has been a growing interest in fluoro-substituted aromatic compounds due to their tunable electronic properties and metabolic stability. The 3-fluoro group in this molecule enhances its lipophilicity and can influence its interaction with biological targets. Such modifications are frequently employed in medicinal chemistry to optimize pharmacokinetic parameters, such as bioavailability and half-life.

The structural motif of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine finds relevance in several therapeutic areas. Its framework resembles that of known pharmacophores found in CNS-active compounds, making it a potential candidate for treating neurological disorders. Additionally, the amine functionality provides a site for further derivatization, allowing chemists to explore novel analogs with tailored properties.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies. These techniques have been instrumental in identifying hit compounds like (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine for various therapeutic targets. By leveraging high-throughput screening and structure-based drug design, researchers can rapidly assess the potential of this compound in addressing unmet medical needs.

The synthesis of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine presents both challenges and opportunities. The need for enantioselective synthesis underscores the importance of advanced catalytic methods, such as asymmetric hydrogenation or chiral auxiliary-assisted strategies. Recent reports highlight the use of transition metal catalysts like rhodium or palladium complexes to achieve high enantiomeric excesses efficiently.

The biological evaluation of this compound has revealed promising activities in preclinical models. Studies have shown that derivatives of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine exhibit inhibitory effects on key enzymes involved in inflammatory pathways. This aligns with the increasing demand for targeted therapies that modulate immune responses without systemic side effects.

The role of fluorine in modulating drug-receptor interactions cannot be overstated. The electron-withdrawing nature of the 3-fluoro group can enhance binding affinity by stabilizing negative charge distributions or improving hydrophobic interactions. This principle has been successfully applied in the development of antiviral and anticancer agents, where fluorinated analogs often demonstrate superior efficacy.

In conclusion, (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine (CAS No. 1188412-90-9) represents a compelling example of how structural modifications can lead to novel pharmacological entities. Its chiral center, fluoro-substituted aromatic ring, and amine functionality collectively contribute to its potential as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to remain a focal point in medicinal chemistry endeavors.

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